molecular formula C11H14O3 B13610365 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13610365
M. Wt: 194.23 g/mol
InChI Key: SWVBYGDELWGRQK-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by a hydroxy group attached to a propanoic acid chain, which is further substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or further reduce it to an alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use as a precursor for drug development or its effects on specific biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylphenyl)-3-hydroxybutanoic acid: Similar structure with an additional carbon in the propanoic acid chain.

    3-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid: Similar structure with a benzoic acid group instead of propanoic acid.

    3-(2,3-Dimethylphenyl)-3-hydroxyacetic acid: Similar structure with an acetic acid group instead of propanoic acid.

Uniqueness

3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

SWVBYGDELWGRQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)O)C

Origin of Product

United States

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